molecular formula C17H12F3N3O2S B2382056 2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole CAS No. 2380187-65-3

2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2382056
CAS No.: 2380187-65-3
M. Wt: 379.36
InChI Key: FMPBMMLGBWLGOM-UHFFFAOYSA-N
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Description

2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)14-7-10(5-6-21-14)25-11-8-23(9-11)16(24)15-22-12-3-1-2-4-13(12)26-15/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPBMMLGBWLGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CC(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 1,3-benzothiazole-2-amine with 2-(trifluoromethyl)pyridine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with azetidin-1-ylmethanone under appropriate conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, it is investigated for its potential use in the treatment of various diseases, including cancer, tuberculosis, and bacterial infections.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Benz

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